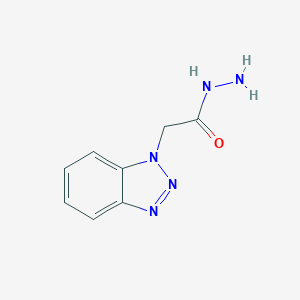

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(benzotriazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQGVMRDCPCXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397465 | |

| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122502-94-7 | |

| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: Synthesis, Characterization, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, a pivotal heterocyclic compound in the landscape of medicinal chemistry. While a specific CAS Number for this parent compound is not prominently cited in public databases, its identity is well-established through its synthesis, spectral data, and its role as a key intermediate in the development of novel therapeutic agents. For the purpose of unambiguous identification, this guide will refer to its PubChem Compound ID: 3859328[1]. This document will delve into the core aspects of its synthesis, structural elucidation, and its burgeoning significance in the design of compounds with diverse biological activities.

Introduction: The Versatility of the Benzotriazole Moiety

Benzotriazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, renowned for imparting a wide spectrum of pharmacological activities to its derivatives.[2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel drugs.[2] this compound emerges as a critical derivative, featuring a reactive hydrazide functional group that serves as a versatile handle for the synthesis of a diverse library of compounds, including Schiff bases and N-substituted derivatives.[3][4][5] These subsequent molecules have demonstrated significant potential as antimicrobial, antifungal, and anticancer agents, underscoring the importance of the parent acetohydrazide in drug discovery pipelines.[3][6][7]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₅O | [1][8] |

| Molecular Weight | 191.20 g/mol | [8] |

| Appearance | Colorless crystals | [8] |

| PubChem CID | 3859328 | [1] |

The structural integrity of synthesized this compound is typically confirmed through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include N-H stretching (around 3331 cm⁻¹), C=O stretching (around 1658 cm⁻¹), and aromatic C-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra characteristically show peaks for the N-H protons (around δ 9.64 ppm), the methylene protons (CH₂) adjacent to the benzotriazole ring (around δ 5.40 ppm), and the aromatic protons of the benzene ring (in the δ 7.38-8.06 ppm region).

-

Mass Spectrometry: This technique is used to confirm the molecular weight of the compound.[3]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and angles. Studies have shown that in the solid state, molecules of this compound are linked into infinite chains through intermolecular hydrogen bonding.[8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established, multi-step process that begins with the formation of the benzotriazole ring, followed by alkylation and subsequent hydrazinolysis. The causality behind each step is crucial for achieving a high yield and purity of the final product.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1H-Benzotriazole [3]

-

Dissolution: Dissolve o-phenylenediamine (0.01 mol) in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice bath. The acidic medium is essential for the in-situ generation of nitrous acid.

-

Diazotization: Slowly add a solution of sodium nitrite (0.01 mol) in water to the stirred reaction mixture while maintaining the temperature below 5 °C. This dropwise addition is critical to control the exothermic diazotization reaction.

-

Cyclization: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure complete cyclization.

-

Isolation: Pour the reaction mixture into crushed ice with stirring. The solid precipitate of 1H-benzotriazole is then collected by vacuum filtration, washed with cold water, and can be recrystallized from hot water.

Step 2: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [3][4]

-

Reaction Setup: To a solution of 1H-benzotriazole (0.01 mol) in acetone, add anhydrous potassium carbonate (a weak base to neutralize the HCl formed during the reaction) and ethyl chloroacetate (0.01 mol).

-

N-Alkylation: The mixture is stirred at room temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, filter off the potassium carbonate. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting precipitates of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate are recrystallized from a suitable solvent like diethyl ether to obtain pure, needle-shaped crystals.[3]

Step 3: Synthesis of this compound [3][4][8]

-

Hydrazinolysis: Dissolve ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (0.001 mol) in ethanol. Add hydrazine hydrate (85-99%) in a slight excess (e.g., 1.1 mmol).

-

Reflux: The reaction mixture is refluxed for several hours (typically 3-24 hours), during which the hydrazide precipitates out of the solution.[8] The reaction can be monitored by TLC.

-

Isolation and Purification: After cooling the reaction mixture to room temperature, the solid product is collected by filtration. The crude this compound is then washed with cold ethanol and can be further purified by recrystallization from a solvent such as tetrahydrofuran or ethanol to yield colorless crystals.[8]

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide array of biologically active molecules. Its hydrazide moiety is readily condensed with various aldehydes and ketones to form Schiff bases, which have shown significant pharmacological potential.

Synthesis of Schiff Base Derivatives

The reaction of this compound with substituted aromatic aldehydes is a common strategy to generate novel compounds with enhanced biological activity.[4][5] For instance, reaction with 2-chlorobenzaldehyde yields 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide.

Antimicrobial and Antifungal Activity

Numerous studies have reported the synthesis of N-substituted derivatives of this compound and their evaluation as antimicrobial and antifungal agents.[3] These compounds have been tested against a range of bacterial strains (e.g., E. coli, S. aureus, B. subtilis, P. aeruginosa) and fungal species (e.g., Candida albicans), with some derivatives exhibiting potent activity, sometimes comparable to or exceeding that of standard drugs.[3][4][5]

Other Potential Therapeutic Applications

The benzotriazole scaffold is associated with a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[2][6] Consequently, derivatives of this compound are promising candidates for further investigation in these therapeutic areas. The ability to easily modify the molecule by reacting the hydrazide group allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Conclusion and Future Perspectives

This compound stands out as a pivotal intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group provide a robust platform for the generation of diverse molecular entities. The demonstrated antimicrobial and antifungal activities of its derivatives highlight the potential of this scaffold in addressing the challenge of infectious diseases. Future research should continue to explore the synthesis of novel derivatives and expand their biological evaluation to other therapeutic areas, leveraging the versatile nature of the benzotriazole core to develop next-generation therapeutic agents.

References

- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1H-Benzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development & Research, 4(2), 322-329.

-

PubChem. This compound. [Link]

- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(2), 735-739.

- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl)

- He, G. F., & Shi, Z. Q. (2010). 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide. Acta crystallographica. Section E, Structure reports online, 67(Pt 1), o48.

- Shi, Z. Q., & Ji, Z. M. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta crystallographica. Section E, Structure reports online, 65(Pt 8), o1538.

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, A. A. (2018). Chemistry and Biological Activity of[1][3]-Benzotriazine Derivatives. Current Organic Chemistry, 22(1), 2-19.

-

PubChem. This compound. [Link]

-

ChEMBL. Compound 2-(1H-benzotriazol-1-yl)-N'-[1-(furan-2-yl)ethylidene]acetohydrazide. [Link]

- Li, J., Liu, Y., & Wang, J. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1849.

- Pratik, P. D., Shital, S. P., & Sanjay, D. S. (2025). Benzotriazole: A Comprehensive Review on its Synthesis, Properties, and Pharmacological Applications. World Journal of Pharmaceutical Research, 14(11).

- Maccioni, E., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 127, 856-874.

- Bashir, S., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted.

- International Journal of Creative Research Thoughts. (2023). Review Of Benzotriazole. IJCRT, 11(3).

- GSC Biological and Pharmaceutical Sciences. (2024).

- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research.

-

ChemSrc. 1H-Benzotriazole. [Link]

Sources

- 1. This compound | C8H9N5O | CID 3859328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. CID 12509199 | C8H9N5O | CID 12509199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Benzotriazole | CAS#:95-14-7 | Chemsrc [chemsrc.com]

- 7. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2(1H-1,2,3-BENZOTRIAZOL-1-YL)N'-(1-(1,1'-BIPHENYL)-4-YLETHYLIDENE)ACETOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, a versatile precursor in medicinal chemistry. We will delve into the prevalent synthetic pathways, the underlying chemical principles, and detailed experimental protocols, offering a robust resource for researchers in drug discovery and development.

Introduction: The Significance of this compound

This compound is a key heterocyclic compound that serves as a foundational building block for the synthesis of a wide array of derivatives with significant pharmacological potential. The benzotriazole moiety is a well-established pharmacophore, and its incorporation into various molecular scaffolds has led to the development of compounds with diverse biological activities, including antimicrobial, antiviral, and antiproliferative properties.[1][2] The acetohydrazide functional group provides a reactive handle for further molecular elaboration, making this compound a valuable intermediate in the generation of novel therapeutic agents.

The Predominant Two-Step Synthesis Pathway

The most widely adopted and efficient synthesis of this compound proceeds through a reliable two-step sequence. This pathway is favored for its accessibility of starting materials, straightforward reaction conditions, and generally good yields.

The overall transformation can be visualized as follows:

Caption: The two-step synthesis of this compound.

Step 1: N-Alkylation of 1H-1,2,3-Benzotriazole

The initial step involves the N-alkylation of the 1H-1,2,3-benzotriazole ring with an ethyl haloacetate, most commonly ethyl chloroacetate. This reaction is a classic example of a nucleophilic substitution, where the deprotonated benzotriazole acts as the nucleophile.

Mechanism and Rationale:

1H-1,2,3-Benzotriazole is weakly acidic (pKa ≈ 8.2) and can be deprotonated by a suitable base to form the benzotriazolide anion.[3] This anion is a potent nucleophile that readily attacks the electrophilic carbon atom of the ethyl chloroacetate, displacing the chloride leaving group. The choice of base is critical to the success of this reaction. Inorganic bases such as potassium carbonate or sodium hydroxide are frequently employed.[4][5][6] The use of a polar aprotic solvent like acetone or ethanol facilitates the dissolution of the reactants and promotes the reaction rate.[4][5][6][7]

The reaction typically proceeds at room temperature or with gentle heating to ensure complete conversion. The product of this step is the intermediate ester, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.

Step 2: Hydrazinolysis of the Intermediate Ester

The second and final step is the conversion of the synthesized ester to the desired acetohydrazide through hydrazinolysis. This is a nucleophilic acyl substitution reaction.

Mechanism and Rationale:

Hydrazine hydrate, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the ethoxide leaving group, yielding the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and often requires refluxing for several hours to drive the reaction to completion.[4][8][9][10] The product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.

Detailed Experimental Protocols

The following protocols are compiled from established literature procedures and represent a reliable method for the synthesis of this compound.[4][9][10]

Protocol 1: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

Materials:

-

1H-1,2,3-Benzotriazole

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (or sodium hydroxide)

-

Acetone (or ethanol)

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,3-benzotriazole (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the suspension.

-

To this stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate can be purified by recrystallization from a suitable solvent such as ether or ethanol to yield colorless or light brown needle-shaped crystals.[7]

Protocol 2: Synthesis of this compound

Materials:

-

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

-

Hydrazine hydrate (80-99% solution)

-

Ethanol

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. TLC can be used to monitor the disappearance of the starting ester.

-

After the reaction is complete, cool the mixture in an ice bath. The product, this compound, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol or tetrahydrofuran to obtain a high-purity crystalline solid.[9][11]

Characterization and Data

The synthesized intermediate and final product should be characterized to confirm their identity and purity. Standard analytical techniques include melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | C₁₀H₁₁N₃O₂ | 205.22 | 80-90 | 48-52 | ~1750 (C=O, ester), ~1600 (C=N, triazole), ~1200 (C-O, ester) |

| This compound | C₈H₉N₅O | 191.20 | 85-95 | 158-162 | ~3300-3200 (N-H, hydrazide), ~1660 (C=O, amide I), ~1600 (C=N, triazole), ~1530 (N-H bend, amide II) |

Conclusion

The synthesis of this compound is a well-established and efficient process that provides a crucial intermediate for the development of novel compounds in medicinal chemistry. The two-step pathway involving N-alkylation followed by hydrazinolysis is both reliable and scalable. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize this valuable building block for their drug discovery endeavors.

References

- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(2), 743-747.

- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research, 4(2), 322-329.

- Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o140.

- Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o140.

- Anwar, F., Saleem, M., et al. (2024). Benzotriazole and its derivatives.

- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest.

- Ji, Z.-L., Shi, H.-X., et al. (2010). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o48.

- Li, X.-X., & Chen, Z. (2010). (PDF) Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.

- Unknown. (2023). Journal of Chemical and Pharmaceutical Research, 15(2):01-12. JOCPR.

- Zhang, Z.-W., Li, G.-F., & Ji, Z.-L. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1538.

- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest.

- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research.

- Wang, C., et al. (2019). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research.

-

Unknown. (n.d.). Chemistry and Biological Activity of[4][7]-Benzotriazine Derivatives. ResearchGate.

- Unknown. (n.d.). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry.

- Wikipedia. (n.d.). Benzotriazole. Wikipedia.

Sources

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. Benzotriazole - Wikipedia [en.wikipedia.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [escholarship.org]

- 8. Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents - ProQuest [proquest.com]

- 9. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents - ProQuest [proquest.com]

- 11. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: A Technical Guide

Abstract

Molecular Structure and Spectroscopic Overview

2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide is comprised of a benzotriazole ring system linked to an acetohydrazide moiety via a methylene bridge. The key structural features to be confirmed by spectroscopy include the aromatic benzotriazole ring, the secondary amide functionality of the hydrazide, the primary amine of the hydrazide, and the linking methylene group.

The synthesis of this compound is typically achieved through the reaction of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate with hydrazine hydrate in an alcohol solvent under reflux.[3]

Caption: Molecular structure of this compound with key protons labeled for NMR assignment.

Infrared (IR) Spectroscopy Analysis

2.1. Principle and Experimental Causality

Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of the absorbed radiation is characteristic of the specific bond and its environment. For this compound, IR spectroscopy is instrumental in confirming the presence of the N-H bonds of the hydrazide, the C=O of the amide, and the aromatic C-H and C=C bonds of the benzotriazole ring.

2.2. Experimental Protocol: KBr Pellet Method

A standard and reliable method for obtaining the IR spectrum of a solid sample is the potassium bromide (KBr) pellet technique.

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The homogeneity of the mixture is crucial for a high-quality spectrum.

-

Pellet Formation: The powdered mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first for background correction.

2.3. Data Interpretation

The following table summarizes the key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale and Expert Insights |

| 3331.8, 3063.8 | N-H Stretching | Strong | These two distinct peaks are characteristic of the N-H stretching vibrations of the hydrazide group (-CONHNH₂). The higher frequency band can be attributed to the asymmetric stretch of the -NH₂ group, while the lower frequency band is due to the symmetric stretch and the -NH- stretch. The presence of two bands confirms the hydrazide moiety.[2] |

| 2935.8 | C-H Stretching (aliphatic) | Medium | This absorption is assigned to the stretching vibration of the C-H bonds in the methylene (-CH₂-) group. |

| 1658.1 | C=O Stretching (Amide I) | Strong | This is a very strong and characteristic absorption for the carbonyl group of a secondary amide. Its position indicates a typical amide carbonyl.[2] |

| 1607.1, 1496.6, 1457.3 | C=C Stretching (aromatic) | Medium-Strong | These absorptions are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring of the benzotriazole system.[2] |

| 1546.2 | N-H Bending (Amide II) | Medium | This band is characteristic of secondary amides and arises from a combination of N-H in-plane bending and C-N stretching vibrations. |

| 1416 | N=N Bending | Medium | This absorption is attributed to the bending vibration of the N=N bond within the triazole ring.[2] |

| 1316.6 | C-N Stretching / N-H Bending | Medium | This region often contains mixed vibrations, in this case, a combination of C-N stretching and N-H bending modes.[2] |

| 1228.1 | C-N Stretching | Medium | This band is assigned to the stretching vibration of the C-N bond.[2] |

| 774.9, 752.3 | C-H Bending (aromatic) | Strong | These strong absorptions are characteristic of the out-of-plane C-H bending vibrations of the ortho-disubstituted benzene ring in the benzotriazole moiety.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

3.1. Principle and Experimental Causality

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their local electronic environment. This provides detailed information about the connectivity and chemical environment of atoms.

3.2. Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a common choice for its ability to dissolve a wide range of organic compounds and for its high boiling point.[2]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.00 ppm.

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. For ¹H NMR, a standard one-dimensional proton spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

3.3. ¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shift (δ), signal multiplicity, and integration.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| 9.64 | Singlet | 1H | NH (c) | This downfield singlet is characteristic of the amide proton of the hydrazide. Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group. The signal is a singlet as there are no adjacent protons to couple with.[2] |

| 7.38 - 8.06 | Multiplet | 4H | Aromatic-H | This complex multiplet corresponds to the four protons on the benzotriazole ring. The overlapping signals are due to the similar electronic environments of these protons.[2] |

| 5.40 | Singlet | 2H | CH₂ (a) | This singlet with an integration of 2H is assigned to the methylene protons. These protons are deshielded by the adjacent electron-withdrawing benzotriazole ring and the acetohydrazide group. The singlet nature indicates that there is no coupling to adjacent protons.[2] |

| 4.40 | Singlet | 2H | NH₂ (d) | This singlet corresponds to the two protons of the primary amine of the hydrazide. The chemical shift can be variable and is dependent on solvent and concentration. It appears as a singlet due to rapid proton exchange or a lack of coupling to the adjacent NH proton.[2] |

3.4. ¹³C NMR Data Interpretation (Theoretical)

As previously mentioned, experimental ¹³C NMR data for this compound is not available in the reviewed literature. However, based on the analysis of similar compounds, such as 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl) acetamide, we can predict the approximate chemical shifts.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Expert Insights |

| ~165 | C=O (b) | The carbonyl carbon of an amide typically appears in this downfield region. In related acetamide derivatives, this peak is observed around 165 ppm. |

| ~145, ~133 | C (quaternary, aromatic) | These signals would correspond to the two quaternary carbons of the benzotriazole ring at the ring fusion. |

| ~127, ~124, ~120, ~110 | CH (aromatic) | These four signals are expected for the four CH carbons of the benzotriazole ring. Their exact chemical shifts will depend on their position relative to the triazole moiety. |

| ~50 | CH₂ (a) | The methylene carbon adjacent to the benzotriazole ring and the carbonyl group is expected to be significantly deshielded and appear in this region. In related acetamide derivatives, this peak is observed around 50 ppm. |

It is crucial to emphasize that the ¹³C NMR data presented here is predictive and should be confirmed by experimental measurement.

Workflow and Data Integration

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques.

Caption: A generalized workflow for the spectroscopic characterization and structural confirmation of the target compound.

Conclusion

The combined application of Infrared and ¹H Nuclear Magnetic Resonance spectroscopy provides unambiguous confirmation of the structure of this compound. The IR spectrum clearly identifies the key functional groups, including the N-H and C=O bonds of the hydrazide and the aromatic system. The ¹H NMR spectrum corroborates this by providing precise information on the number, environment, and connectivity of the protons in the molecule. While experimental ¹³C NMR data remains to be reported, theoretical predictions based on analogous structures offer valuable insight into the expected carbon skeleton. This comprehensive spectroscopic profile serves as an essential reference for researchers working with this important chemical entity.

References

-

Shi, Z.-Q., Ji, N.-N., Zheng, Z.-B., & Li, J.-K. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1538. [Link]

-

He, G.-F., & Shi, Z.-Q. (2011). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]

-

ResearchGate. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]

-

Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]

Sources

Unveiling the Solid-State Architecture: A Crystallographic Analysis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzotriazole Scaffolds in Medicinal Chemistry

Benzotriazole and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The unique electronic and structural characteristics of the benzotriazole moiety, particularly its ability to participate in hydrogen bonding and π-stacking interactions, make it a privileged scaffold in the design of novel therapeutic agents.[2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for rational drug design and the development of stable, effective pharmaceutical formulations.[2][3] This guide provides a comprehensive analysis of the crystal structure of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, a key intermediate in the synthesis of more complex bioactive molecules.[4][5]

Experimental Synthesis and Crystallization: A Rationale-Driven Approach

The successful cultivation of single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation.[6] This section details the synthesis and crystallization protocol for this compound, with an emphasis on the chemical reasoning behind the experimental choices.

Synthesis of this compound

The synthesis of the title compound is a multi-step process commencing from 1H-benzotriazole, chloroacetic acid, and hydrazine.[1] A common and effective route involves the initial synthesis of ethyl 2-(benzotriazol-1-yl)acetate, followed by hydrazinolysis.[7]

Protocol:

-

Esterification: Ethyl 2-(benzotriazol-1-yl)acetate is prepared by reacting 1H-benzotriazole with ethyl chloroacetate in an appropriate solvent, such as acetone, in the presence of a weak base like potassium carbonate. The base serves to deprotonate the benzotriazole, facilitating its nucleophilic attack on the ethyl chloroacetate.

-

Hydrazinolysis: The resulting ethyl ester is then refluxed with hydrazine hydrate in an alcoholic solvent, typically ethanol.[7] The hydrazine hydrate acts as a nucleophile, displacing the ethoxy group of the ester to form the desired acetohydrazide.

-

Purification: The crude product is purified by recrystallization to obtain a solid suitable for single-crystal growth.

Single Crystal Growth: The Art of Molecular Self-Assembly

The formation of diffraction-quality single crystals is often the most challenging step.[6] For this compound, single crystals were successfully obtained by slow evaporation from a tetrahydrofuran solution.[7]

Protocol:

-

Solvent Selection: Tetrahydrofuran (THF) was chosen as the recrystallization solvent. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and more soluble at elevated temperatures. This differential solubility is key to promoting slow, ordered crystal growth upon cooling or solvent evaporation.

-

Slow Evaporation: A saturated solution of the compound in THF is prepared and filtered to remove any insoluble impurities. The filtrate is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days. This slow process provides the molecules with sufficient time to arrange themselves into a highly ordered crystal lattice.

The following diagram illustrates the workflow for the synthesis and crystallization of this compound.

Caption: Workflow for the synthesis and crystallization of the title compound.

Single-Crystal X-ray Diffraction Analysis: Decoding the Molecular Architecture

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] The analysis of the diffraction pattern allows for the determination of the unit cell parameters, space group, and the exact coordinates of each atom within the crystal lattice.

Data Collection and Structure Refinement

A colorless block-like single crystal of this compound with dimensions of approximately 0.12 x 0.10 x 0.06 mm was selected for data collection.[7] The data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 295 K.[7] The structure was solved by direct methods and refined by full-matrix least-squares on F².[7] All hydrogen atoms were placed in idealized positions and refined as riding atoms.[7]

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below.

| Parameter | Value[7] |

| Chemical Formula | C₈H₉N₅O |

| Formula Weight | 191.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1434 (9) |

| b (Å) | 6.5885 (12) |

| c (Å) | 25.754 (5) |

| β (°) | 94.227 (3) |

| Volume (ų) | 870.4 (3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.459 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

| F(000) | 400 |

| Final R indices [I > 2σ(I)] | R₁ = 0.030, wR₂ = 0.079 |

| R indices (all data) | R₁ = 0.033, wR₂ = 0.081 |

Molecular Structure and Conformation

The asymmetric unit of this compound contains one independent molecule. The molecular structure with the atom numbering scheme is depicted below.

Caption: Molecular structure of this compound.

The benzotriazole ring system is essentially planar. The acetohydrazide side chain exhibits a specific conformation. A noteworthy feature is the relatively short C-N bond in the amide group [1.3283 (16) Å], which suggests a degree of electronic delocalization within this moiety.[7] This delocalization can influence the molecule's chemical reactivity and its ability to participate in intermolecular interactions.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing of this compound is dominated by intermolecular hydrogen bonding.[7] Specifically, an O—H···N hydrogen bond links the molecules into infinite chains running along the a-axis.[7] In this interaction, the hydrazide N-H group acts as the hydrogen bond donor, while one of the nitrogen atoms of the triazole ring of an adjacent molecule serves as the acceptor. This directional and specific interaction is a key determinant of the overall crystal architecture.

The diagram below illustrates the hydrogen bonding network that forms the one-dimensional chains in the crystal structure.

Caption: Hydrogen bonding interaction forming chains in the crystal lattice.

Conclusion and Future Perspectives

This in-depth guide has provided a comprehensive analysis of the crystal structure of this compound. The synthesis and crystallization protocols have been detailed with a focus on the underlying chemical principles. The single-crystal X-ray diffraction analysis revealed the precise molecular geometry and the crucial role of intermolecular O—H···N hydrogen bonding in dictating the supramolecular assembly. This fundamental structural information is invaluable for researchers in medicinal chemistry and drug development, as it provides a solid foundation for understanding the structure-property relationships of benzotriazole derivatives and for the design of new, more potent therapeutic agents. Further studies could explore the synthesis and crystallographic analysis of co-crystals of this molecule to modulate its physicochemical properties, such as solubility and stability.

References

-

Shi, Z.-Q., & Ji, Z.-P. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o1538. [Link]

-

Cai, Y.-H., Zhang, J., & Li, W. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]

-

He, G.-F., & Shi, Z.-Q. (2011). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]

-

Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Escobar, C. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 69(2), 6110-6114. [Link]

-

Shi, Y. (2008). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o655. [Link]

-

He, G.-F., & Shi, Z.-Q. (2010). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]

-

Perles, J. (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

-

El-Sayed, N. R., El-Gohary, N. M., & El-Gaml, K. M. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistrySelect, 10(29), e202501828. [Link]

-

Kantardjieff, K. A. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 92(4), 707-711. [Link]

-

Materials Project. (n.d.). Ca₃Sn₂S₇. [Link]

-

Al-Wahaibi, L. H., et al. (2020). Molecular graphs showing intramolecular interactions in (a) X-ray... ResearchGate. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 317-333. [Link]

-

Kumar, A., et al. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 24(42), 7816–7821. [Link]

-

CDMO. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2115–2126. [Link]

-

Boldyreva, E. V. (2018). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 8(1), 26. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

Materials Project. (n.d.). TlInSe₂. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. rigaku.com [rigaku.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Bio-conjugation: An In-depth Technical Guide to the Reactivity of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzotriazole Scaffold in Medicinal Chemistry

The benzotriazole moiety is a cornerstone in the design of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. Its unique chemical architecture allows for diverse substitutions, making it a privileged scaffold in medicinal chemistry. This guide focuses on a key synthetic intermediate, 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, and its pivotal reaction with aldehydes to form Schiff bases. These Schiff bases are not only crucial for the development of new drugs but also serve as versatile ligands in coordination chemistry. Understanding the nuances of this reaction is paramount for researchers aiming to harness the full potential of the benzotriazole core in drug discovery and development.

Synthesis of the Core Intermediate: this compound

The journey to the target Schiff bases begins with the synthesis of the foundational acetohydrazide. This multi-step synthesis is a well-established route, commencing with the formation of the benzotriazole ring itself, followed by N-alkylation and finally, hydrazinolysis.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a comprehensive, step-by-step methodology for the synthesis of the core acetohydrazide intermediate.

Step 1: Synthesis of 1H-1,2,3-Benzotriazole

-

Dissolve o-phenylenediamine (0.1 mol) in a mixture of glacial acetic acid (0.2 mol) and 30 mL of water in a beaker.

-

Cool the solution to 15°C in an ice bath with magnetic stirring.

-

Slowly add a solution of sodium nitrite (0.11 mol) in 15 mL of water. The reaction is exothermic, and the temperature will rise to approximately 85°C.

-

Continue stirring for 15 minutes as the solution color changes from deep red to pale brown.

-

Thoroughly chill the mixture in an ice-water bath for 30 minutes to precipitate the product.

-

Collect the pale brown solid by vacuum filtration and wash with ice-cold water.

-

Recrystallize the crude product from boiling water to obtain white, needle-shaped crystals of 1H-1,2,3-benzotriazole.

Step 2: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

-

Dissolve 1H-1,2,3-benzotriazole (0.05 mol) in dry acetone.

-

Add anhydrous potassium carbonate (1 g) and ethyl chloroacetate (0.05 mol) to the solution.

-

Stir the mixture at room temperature for 6 hours.

-

Filter the reaction mixture to remove potassium carbonate.

-

Remove the solvent from the filtrate under reduced pressure to yield ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate as a white solid.

Step 3: Synthesis of this compound

-

Dissolve ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (1 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (85%, 1.1 mmol) to the solution.

-

Reflux the mixture for 24 hours at 348 K.[1]

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from tetrahydrofuran to obtain colorless crystals of this compound.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |

| 1H-1,2,3-Benzotriazole | C₆H₅N₃ | 119.12 | 96-99 | White, needle-shaped crystals | ~68 |

| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | C₁₀H₁₁N₃O₂ | 205.21 | 40-44 | White, shiny needle-shaped crystals | ~72 |

| This compound | C₈H₉N₅O | 191.19 | - | Colorless crystals | - |

The Core Reaction: Schiff Base Formation with Aldehydes

The reaction of this compound with aldehydes proceeds via a nucleophilic addition-elimination mechanism to form a stable Schiff base, characterized by the azomethine (-C=N-) group. This reaction is typically catalyzed by a few drops of a protic acid, such as glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

Mechanism of Schiff Base Formation

Caption: Mechanism of acid-catalyzed Schiff base formation.

General Experimental Protocol: Synthesis of Schiff Bases

The following is a generalized protocol for the synthesis of Schiff bases from this compound and various aromatic aldehydes. A microwave-assisted method is also presented as a more efficient alternative to conventional heating.

Conventional Method:

-

Dissolve this compound (1 mmol) in ethanol (20 mL).

-

Add the desired aromatic aldehyde (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or tetrahydrofuran) to obtain the pure Schiff base.[2]

Microwave-Assisted Method:

-

In a microwave-safe vessel, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and a few drops of glacial acetic acid in ethanol.

-

Irradiate the mixture in a microwave synthesizer for a specified time and power, monitoring the reaction progress by TLC.[3]

-

After completion, cool the vessel and isolate the product as described in the conventional method.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 4-6 hours | 5-10 minutes |

| Temperature | Reflux temperature of the solvent | Controlled by microwave power |

| Yield | Generally good to excellent | Often higher than conventional |

| Purity | Requires recrystallization | Often high, may still require purification |

Characterization of the Schiff Bases

The synthesized Schiff bases are typically characterized by a suite of spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the azomethine group (-N=CH-) typically appears as a singlet in the downfield region of the spectrum (δ 8-9 ppm). The aromatic protons of the benzotriazole and aldehyde moieties will also be present in their characteristic regions.

-

¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.

-

| Compound | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |

| This compound | ~3300 (N-H), ~1660 (C=O) | - |

| Schiff Base Product | ~1620 (C=N), absence of C=O and N-H | ~8.5 (s, 1H, -N=CH-), aromatic protons |

Applications in Drug Development

The Schiff bases derived from this compound are of significant interest in drug development due to their wide range of biological activities.

-

Antimicrobial Agents: Many of these compounds have demonstrated potent activity against various strains of bacteria and fungi. The lipophilicity of the Schiff base, conferred by the aromatic aldehyde moiety, can enhance its ability to penetrate microbial cell membranes.

-

Anticancer Agents: The benzotriazole scaffold is a known pharmacophore in several anticancer drugs. The Schiff bases derived from it have been shown to exhibit cytotoxic activity against various cancer cell lines.

-

Antiviral Agents: Recent studies have explored the potential of these compounds as antiviral agents, with some derivatives showing promising activity against viruses such as Herpes Simplex Virus-I (HSV-I).[4]

Conclusion

The reaction of this compound with aldehydes is a robust and versatile method for the synthesis of novel Schiff bases with significant potential in medicinal chemistry. This guide provides a comprehensive overview of the synthesis of the core hydrazide, the mechanism and protocols for Schiff base formation, and the characterization and applications of the resulting compounds. By understanding the principles and techniques outlined herein, researchers can effectively utilize this chemistry to design and synthesize new molecules with tailored biological activities, contributing to the advancement of drug discovery and development.

References

[5] Cai, Y.-H., et al. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. Available at: [Link] [1] Shi, D.-Q., et al. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1838. Available at: [Link] [3] Kumar, A., et al. (2018). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 11(9), 4099-4103. Available at: [Link] [2] Ji, Z.-L., et al. (2009). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o349. Available at: [Link] [6] Ji, Z.-L., et al. (2008). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. Available at: [Link] [7] Khan, I., et al. (2022). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. Molecules, 27(24), 8963. Available at: [Link] [8] Cai, Y.-H., et al. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. ResearchGate. Available at: [Link] [9] Al-Masoudi, N. A., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Journal of Impact Factor, 8(6), 1-8. Available at: [Link] [10] Katritzky, A. R., et al. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 799-805. Available at: [Link] [11] Corona-Becerril, D., et al. (2012). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules, 17(12), 14012-14022. Available at: [Link] [12] Yousif, E. I., et al. (2025). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry, 1(1), 1-6. Available at: [Link] [4] Sravanthi, M., et al. (2023). A series of 2-(1H- benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized in good yield and were characterized by spectral methods and elemental analysis. Journal of Chemical and Pharmaceutical Research, 15(2), 01-12. Available at: [Link] [13] Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System, 1(1), 1-10. Available at: [Link]

Sources

- 1. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. jocpr.com [jocpr.com]

- 5. jocpr.com [jocpr.com]

- 6. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

- 10. The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. medmedchem.com [medmedchem.com]

- 13. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

An In-depth Technical Guide to the Solubility of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers insights based on available literature, and provides a robust experimental framework for determining precise solubility parameters.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound featuring a benzotriazole moiety linked to an acetohydrazide group.[4][5] This structural combination makes it a valuable precursor for synthesizing a wide array of derivatives with significant pharmacological potential, including antimicrobial, antiviral, and antifungal agents.[1][2][6] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating final products.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8] The overall process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions.

Molecular Structure and Polarity Analysis

To predict the solubility of this compound, we must first examine its molecular structure:

-

Benzotriazole Ring: This fused aromatic system is relatively nonpolar, contributing to solubility in solvents with some aromatic or nonpolar character.[9]

-

Acetohydrazide Group (-CH₂-CO-NH-NH₂): This portion of the molecule is highly polar due to the presence of the carbonyl group (C=O) and the amine functionalities (-NH-NH₂). These groups are capable of acting as both hydrogen bond donors (the N-H protons) and acceptors (the oxygen and nitrogen atoms).[6]

The presence of both nonpolar and highly polar functional groups suggests that this compound is a polar molecule. Its solubility will be most significant in polar organic solvents that can engage in hydrogen bonding.

The Role of Hydrogen Bonding

The ability of the acetohydrazide moiety to form strong hydrogen bonds is a critical determinant of its solubility. Solvents can be categorized based on their hydrogen bonding capabilities:

-

Polar Protic Solvents: (e.g., ethanol, methanol, water) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound.

-

Polar Aprotic Solvents: (e.g., acetone, dimethylformamide (DMF), tetrahydrofuran (THF)) These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They should also be able to dissolve the compound, particularly those with high polarity like DMF.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents lack significant polarity and cannot participate in hydrogen bonding. The solubility of the target compound in these solvents is expected to be low.

The Influence of Temperature

For most solid solutes, solubility in organic solvents increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice bonds.[10][11] Applying heat provides this energy, facilitating the dissolution process.[10] This principle is commonly exploited in recrystallization procedures, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. Several synthesis procedures for derivatives of this compound utilize hot ethanol for recrystallization, indicating a significant positive correlation between temperature and solubility in this solvent.[5][12][13][14]

Inferred Solubility from Synthetic Methodologies

| Solvent | Role in Synthesis | Inferred Solubility | Rationale |

| Ethanol | Reaction medium and recrystallization solvent.[5][12][13][14] | Soluble , especially when heated. | The compound is dissolved in hot ethanol and crystallizes upon cooling, a classic indication of good solubility at elevated temperatures and lower solubility at room temperature. |

| Acetone | Reaction medium for precursors.[2] | Likely Soluble | Used as a solvent for the reaction of benzotriazole with ethyl chloroacetate, suggesting the starting materials and potentially the product have some solubility. |

| Ether | Recrystallization of a precursor. | Likely Sparingly Soluble to Insoluble | Ether is often used to precipitate more polar compounds, suggesting limited solubility. |

| Water | Washing of precursors.[2] | Likely Sparingly Soluble to Insoluble | The benzotriazole core is hydrophobic, and while the acetohydrazide group is polar, the overall molecule is likely to have low water solubility. Hot water is mentioned for recrystallizing the parent benzotriazole. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis) to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solid.

-

Spectroscopic Analysis (HPLC/UV-Vis): Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample and determine the concentration based on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Self-Validating System and Best Practices

-

Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau.

-

Temperature Control: Maintain a constant temperature (±0.5 °C) throughout the experiment, as solubility is temperature-dependent.

-

Purity of Materials: Use high-purity solute and solvents to avoid erroneous results.

-

Triplicate Measurements: Perform all experiments in triplicate to ensure reproducibility and to calculate standard deviations.

Visualizing the Process

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Factors influencing the solubility of the target compound.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. jocpr.com [jocpr.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. This compound | C8H9N5O | CID 3859328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric analysis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition kinetics of this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, understanding the thermal behavior of a potential active pharmaceutical ingredient (API) is a non-negotiable aspect of its physicochemical characterization. It dictates parameters for synthesis, purification, formulation, storage, and ensures safety and stability.[2] This document delves into the principles of thermogravimetric analysis (TGA), presents a detailed experimental protocol for the title compound, interprets its decomposition profile based on published data, and discusses the implications of these findings for pharmaceutical development.

Introduction: The Significance of Thermal Stability in Drug Development

This compound belongs to a class of benzotriazole derivatives that have garnered substantial attention for their versatile biological activities, including antimicrobial, antiviral, and antiproliferative properties.[3][4] The core structure, featuring a benzotriazole moiety linked to an acetohydrazide group, provides a versatile scaffold for synthesizing novel therapeutic agents.[5][6] The hydrazide functional group, in particular, is a key building block in medicinal chemistry, known for its role in forming bioactive hydrazone derivatives.[1]

The journey from a promising lead compound to a marketable drug is fraught with challenges, one of the most critical being the assurance of its stability. Thermal stability, a measure of a substance's resistance to decomposition upon heating, is a cornerstone of this process. It directly influences:

-

Manufacturing Processes: Operations like drying, milling, and granulation involve heat and can degrade a thermally labile compound.

-

Formulation Strategy: The choice of excipients and the final dosage form (e.g., tablet, capsule) must be compatible with the API's thermal profile.

-

Storage and Shelf-Life: The decomposition temperature is a key factor in determining appropriate storage conditions and predicting the long-term stability of the final drug product.

-

Safety: Uncontrolled thermal decomposition can lead to the generation of potentially toxic byproducts or even present energetic hazards.[7]

Thermogravimetric Analysis (TGA) is an indispensable technique for quantitatively assessing thermal stability. By precisely measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere, TGA provides critical data on decomposition temperatures, the presence of residual solvents or water, and the kinetics of degradation.

Molecular Profile: this compound

To interpret the thermal behavior of a molecule, one must first understand its structure. The title compound is characterized by the fusion of two key functional groups: the thermally robust benzotriazole ring system and the reactive acetohydrazide side chain.[7]

| Property | Data | Reference |

| Molecular Formula | C₈H₉N₅O | [8] |

| Molecular Weight | 191.20 g/mol | [8] |

| Appearance | Typically a solid, may form colorless crystals | [9] |

| Key Functional Groups | 1H-1,2,3-Benzotriazole, Amide (-CONH-), Hydrazine (-NH₂) | [10] |

| Synthesis | Reaction of ethyl 2-(benzotriazol-1-yl)acetate with hydrazine hydrate | [8] |

The benzotriazole moiety is known for its relative thermal stability, while the acetohydrazide group presents potential sites for initial thermal cleavage. The interplay between these two components dictates the overall decomposition pathway of the molecule.

Experimental Protocol: Thermogravimetric Analysis

The following protocol outlines a robust method for analyzing the thermal stability of this compound. The causality behind each parameter selection is explained to ensure a self-validating and reproducible experiment.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC) capable of precise temperature and mass control.

-

Crucibles: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

-

Atmosphere: High-purity nitrogen (99.999%) for inert atmosphere analysis and compressed air (or a synthetic blend) for oxidative studies.

-

Sample: High-purity, dry this compound. The sample should be free of residual solvents, which would interfere with the decomposition profile.

Step-by-Step TGA Workflow

-

Instrument Preparation:

-

Turn on the TGA instrument and allow it to stabilize for at least 30 minutes.

-

Tare the microbalance. Place an empty, clean crucible onto the balance and record its weight.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound directly into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Gently tap the crucible to ensure a thin, even layer of the sample at the bottom. This promotes uniform heat transfer.

-

-

Experimental Setup:

-

Place the sample crucible into the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 15-20 minutes. This ensures the complete removal of atmospheric oxygen for inert analysis.

-

Input the experimental parameters into the control software as detailed in the table below.

-

-

Data Acquisition:

-

Begin the temperature program. The instrument will record the sample mass, sample temperature, and time.

-

The experiment concludes when the final temperature is reached and the mass has stabilized.

-

-

Post-Analysis:

-

Allow the furnace to cool to a safe temperature before removing the crucible.

-

Analyze the resulting TGA (mass vs. temperature) and derivative thermogravimetric (DTG) curves (rate of mass loss vs. temperature).

-

Recommended Experimental Parameters

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5 – 10 mg | Balances sensitivity with minimization of thermal lag and diffusion effects. |

| Heating Rate (β) | 5, 10, and 15 °C/min | Using multiple heating rates allows for kinetic analysis and reveals the dependency of decomposition temperature on heating speed.[10] |

| Temperature Range | 30 °C to 600 °C | This range covers the initial baseline, the primary decomposition events for this class of compound, and ensures a final stable residue. |

| Purge Gas | Nitrogen (inert) or Air (oxidative) | Nitrogen is used to study the intrinsic thermal stability (pyrolysis), while air is used to assess stability in an oxidative environment.[2] |

| Flow Rate | 50 – 100 mL/min | Ensures an inert or consistently oxidative atmosphere and efficiently removes gaseous decomposition products from the sample area. |

TGA Experimental Workflow Diagram

Caption: A generalized workflow for conducting a thermogravimetric analysis experiment.

Results and Interpretation: The Thermal Decomposition Profile

Analysis of this compound reveals a distinct thermal decomposition pattern. Research indicates that the compound exhibits good thermal stability, with decomposition initiating well above typical ambient and processing temperatures.[10]

The thermal degradation primarily occurs in a single, significant step. The key data points derived from the TGA and DTG curves are the onset temperature (T_onset), which marks the beginning of mass loss, and the peak temperature (T_peak) from the DTG curve, indicating the point of maximum decomposition rate.

Influence of Heating Rate

As is common for many organic materials, the observed decomposition temperature is dependent on the heating rate. Faster heating rates provide less time for the decomposition reactions to occur at lower temperatures, resulting in a shift of the TGA curve to higher temperatures.[10]

| Heating Rate (°C/min) | Decomposition Temperature (°C) | Observation |

| 5 | 245.1 | Lower heating rate provides more time for degradation, resulting in an earlier onset of decomposition. |

| 10 | 265.7 | A common, standard heating rate for screening purposes. |

| 15 | 288.3 | Faster heating rate shifts the decomposition event to a higher temperature. |

| Data sourced from Yan-Hua Cai et al. (2014).[10] |

Proposed Decomposition Mechanism

The thermal decomposition of this compound likely proceeds through a multi-stage intramolecular process, even if it appears as a single event on the TGA curve. A plausible pathway involves:

-

Initial Cleavage: The decomposition is likely initiated at the acetohydrazide side chain, which is generally less stable than the benzotriazole ring. This could involve the cleavage of the N-N bond or C-N bonds within the hydrazide moiety.

-